molecular formula C18H34O2Si B13691568 Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane

Katalognummer: B13691568
Molekulargewicht: 310.5 g/mol
InChI-Schlüssel: WFAUTZSRKFOGDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to a decynyl chain, which is further substituted with a tetrahydro-2H-pyran-2-yloxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane typically involves the reaction of a decynyl alcohol with a tetrahydro-2H-pyran-2-yloxy group, followed by silylation with trimethylsilyl chloride. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the silyl ether bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a wide range of functionalized silanes .

Wissenschaftliche Forschungsanwendungen

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane has several scientific research applications:

Wirkmechanismus

The mechanism by which Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The silyl group can enhance the lipophilicity of molecules, facilitating their passage through biological membranes. Additionally, the tetrahydro-2H-pyran-2-yloxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Trimethylsilylacetylene: Another organosilicon compound with a similar silyl group but different alkyne substitution.

    Tetrahydro-2H-pyran-2-yloxy derivatives: Compounds with similar tetrahydropyran groups but different functional groups attached.

Uniqueness

Trimethyl[10-[(tetrahydro-2H-pyran-2-yl)oxy]-1-decynyl]silane is unique due to the combination of the trimethylsilyl group and the tetrahydro-2H-pyran-2-yloxy group on a decynyl chain. This unique structure imparts specific chemical properties, making it valuable for specialized applications in various fields .

Eigenschaften

Molekularformel

C18H34O2Si

Molekulargewicht

310.5 g/mol

IUPAC-Name

trimethyl-[10-(oxan-2-yloxy)dec-1-ynyl]silane

InChI

InChI=1S/C18H34O2Si/c1-21(2,3)17-13-9-7-5-4-6-8-11-15-19-18-14-10-12-16-20-18/h18H,4-12,14-16H2,1-3H3

InChI-Schlüssel

WFAUTZSRKFOGDB-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)C#CCCCCCCCCOC1CCCCO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.